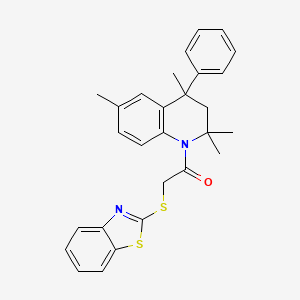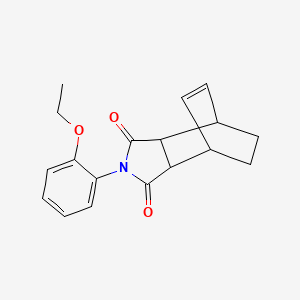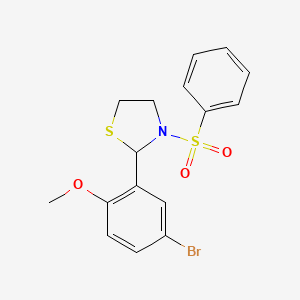![molecular formula C25H26N4O2 B15037595 4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15037595.png)
4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique structural properties It is characterized by the presence of a benzamide group, a tert-butyl group, and a benzotriazole moiety
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzotriazole moiety: This can be achieved by reacting an appropriate aromatic amine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the benzotriazole.
Introduction of the tert-butyl group: This step involves the alkylation of the benzotriazole with tert-butyl chloride in the presence of a base such as potassium carbonate.
Coupling with the benzamide: The final step involves the coupling of the benzotriazole derivative with 4-methoxyphenylbenzamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole moiety, where electrophilic or nucleophilic substitution can occur depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors, which may have implications for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: The compound is used in the development of advanced materials, including coatings, adhesives, and electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. Additionally, the presence of the tert-butyl and methoxy groups can modulate the compound’s hydrophobicity and electronic properties, affecting its overall biological activity.
Comparison with Similar Compounds
4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-(4-methoxyphenyl)benzamide: This compound lacks the benzotriazole moiety, which significantly alters its chemical and biological properties.
4-tert-butyl-N-(2-methoxyphenyl)benzamide: The position of the methoxy group affects the compound’s reactivity and interactions with biological targets.
4-tert-butyl-N-(4-ethoxyphenyl)benzamide: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and chemical stability.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C25H26N4O2/c1-16-14-22-23(28-29(27-22)19-10-12-20(31-5)13-11-19)15-21(16)26-24(30)17-6-8-18(9-7-17)25(2,3)4/h6-15H,1-5H3,(H,26,30) |
InChI Key |
HNPQCCBAKKCCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate](/img/structure/B15037515.png)


![N-(2,3-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15037531.png)
![(6Z)-6-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037539.png)

![Methyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15037550.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B15037556.png)

![(5E)-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037562.png)
methanone](/img/structure/B15037568.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-methoxybenzamide](/img/structure/B15037575.png)
![2-[(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B15037603.png)
![2-[(2-iodo-6-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B15037605.png)
